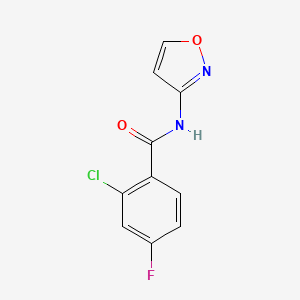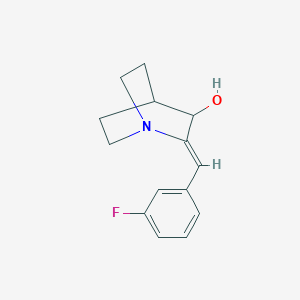![molecular formula C23H29N3O2 B5366302 N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5366302.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a selective agonist of the μ-opioid receptor and has been shown to exhibit potent analgesic effects in animal models.
Mécanisme D'action
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and reward pathways in the brain. When this compound binds to the μ-opioid receptor, it activates a cascade of intracellular signaling events that ultimately lead to the inhibition of neurotransmitter release and the reduction of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic effects in animal models, with a potency that is comparable to that of morphine. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance use disorders. However, it is important to note that this compound may also have potential side effects, including respiratory depression and the development of tolerance and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its potency and selectivity for the μ-opioid receptor, which allows for precise modulation of pain and reward pathways in the brain. Additionally, this compound has been shown to exhibit long-lasting analgesic effects in animal models, which may be useful for studying the mechanisms of chronic pain. However, one limitation of using this compound in lab experiments is its potential for side effects, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are several potential future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of new pain medications that are based on the structure of this compound, which may exhibit improved efficacy and reduced side effects compared to currently available opioids. Additionally, this compound may be useful in the development of new treatments for substance use disorders, including opioid addiction. Finally, further research is needed to fully understand the potential side effects and limitations of using this compound in lab experiments, in order to optimize its usefulness for scientific research.
Méthodes De Synthèse
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves several steps, including the reaction of 4-methylpiperazine with 4-bromoacetophenone, followed by the reduction of the resulting ketone with sodium borohydride. The resulting alcohol is then reacted with 4-bromobenzaldehyde to form the final product.
Applications De Recherche Scientifique
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential use in various scientific research applications, including pain management and addiction treatment. It has been shown to exhibit potent analgesic effects in animal models, and may be useful in the development of new pain medications. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance use disorders.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25-13-15-26(16-14-25)21-9-7-20(8-10-21)24-22(27)23(11-17-28-18-12-23)19-5-3-2-4-6-19/h2-10H,11-18H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFJXEJFKOULNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-6-(isopropoxyacetyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366219.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366232.png)

![3-(1-azepanyl)-3-imino-2-[(4-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5366239.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5366246.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5366249.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5366252.png)

![methyl {2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5366282.png)
![5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5366291.png)



![(4aS*,8aR*)-6-(5-ethylpyrimidin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366319.png)